2-cyano-N-(2,5-dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
Description
Properties
IUPAC Name |
2-cyano-N-(2,5-dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O3/c19-13-2-3-14(20)15(9-13)22-18(23)12(10-21)7-11-1-4-16-17(8-11)25-6-5-24-16/h1-4,7-9H,5-6H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPFBPLMQUQQSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=C(C#N)C(=O)NC3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-cyano-N-(2,5-dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C18H12Cl2N2O3
- Molecular Weight : 375.21 g/mol
- IUPAC Name : 2-cyano-N-(2,5-dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
- CAS Number : 852868-53-2
Biological Activity Overview
Research indicates that compounds with a similar structure to 2-cyano-N-(2,5-dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide exhibit a range of biological activities. These include:
- Antimicrobial Activity : Studies have shown that related compounds possess significant inhibitory effects against various bacterial and fungal strains. The presence of the cyano and dichlorophenyl groups may enhance these effects through increased lipophilicity and interaction with microbial membranes .
- Anti-inflammatory Properties : Similar compounds have been investigated for their anti-inflammatory potential. For instance, (E)-2-cyano-N,3-diphenylacrylamide demonstrated significant reductions in pro-inflammatory cytokines in vitro and in vivo . This suggests that 2-cyano-N-(2,5-dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide may also exhibit similar properties.
Synthesis Methods
The synthesis of 2-cyano-N-(2,5-dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide typically involves multicomponent reactions (MCRs). These methods allow for the efficient assembly of complex molecules from multiple precursors in a single step. The synthetic pathway often includes:
- Formation of the Benzodioxin Core : This involves cyclization reactions using suitable starting materials.
- Introduction of the Cyano Group : This can be achieved through nucleophilic substitution reactions or by using cyanide sources.
- Coupling with Dichlorophenyl Moiety : The final step typically involves coupling reactions that link the dichlorophenyl group to the core structure.
Research Findings
A variety of studies have been conducted to assess the biological activity of related compounds. Below is a summary table highlighting key findings from recent research:
Case Studies
Several case studies illustrate the potential applications of this compound:
- Anti-inflammatory Activity : In a study involving CFA-induced paw edema in rats, administration of related compounds resulted in a significant reduction of edema comparable to dexamethasone controls .
- Antimicrobial Efficacy : A series of tests demonstrated that derivatives similar to 2-cyano-N-(2,5-dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide exhibited potent activity against both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and molecular features of the target compound with analogs identified in the evidence:
Key Observations from Structural Comparisons
The nitro-substituted benzodioxin in CAS 1241292-87-4 may increase oxidative stability but reduce solubility .
Biological Relevance: The dimethylaminomethylphenyl group in CAS 2306268-61-9 could improve membrane permeability due to its tertiary amine, a feature absent in the target compound .
Synthetic Utility: The cyanoenamide backbone is conserved across most analogs, indicating its versatility as a Michael acceptor or electrophilic warhead in organic synthesis .
Q & A
Basic: What are the common synthetic routes for 2-cyano-N-(2,5-dichlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide?
Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitutions, condensation, and cyclization. Key steps include:
- Substitution reactions : Alkaline conditions for coupling aryl halides with heterocyclic alcohols (e.g., 2-pyridinemethanol) to form intermediates .
- Reduction : Acidic reduction (e.g., iron powder) of nitro groups to amines .
- Condensation : Use of condensing agents (e.g., DCC or EDC) to link cyanoacetamide derivatives with substituted anilines .
- Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency .
Methodological Note : Optimize stoichiometry and temperature to minimize side products. Purity is validated via HPLC (>98%) .
Advanced: How can researchers optimize reaction yields for intermediates in the synthesis of this compound?
Answer:
Yield optimization requires addressing:
- Catalyst selection : Triethylamine or DMAP improves condensation efficiency by activating cyano groups .
- Temperature control : Maintain 60–80°C for substitution reactions to balance kinetics and side-product formation .
- Workup protocols : Use column chromatography (silica gel, hexane/EtOAc gradients) to isolate intermediates .
Data Example :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Without catalyst | 45 | 85 |
| With triethylamine | 78 | 96 |
| With DMAP | 82 | 98 |
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Core techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) for molecular ion validation (expected [M+H]⁺ ~450–460 m/z).
- FT-IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and 1650 cm⁻¹ (amide C=O) .
Methodological Note : Use deuterated DMSO for NMR solubility due to the compound’s hydrophobicity .
Advanced: How can structural ambiguities in the benzodioxin moiety be resolved?
Answer:
Advanced strategies include:
- X-ray crystallography : Single-crystal analysis to confirm dihydrobenzodioxin ring conformation .
- NOESY NMR : Correlate spatial proximity of protons in the benzodioxin and dichlorophenyl groups.
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict stable conformers .
Case Study : Discrepancies in dihedral angles between crystallography (85°) and DFT (78°) suggest solvent effects during crystallization .
Basic: What in vitro models are suitable for initial bioactivity screening?
Answer:
Common assays include:
- Antioxidant activity : DPPH radical scavenging (IC50 < 50 µM indicates potency) .
- Anti-inflammatory : COX-2 inhibition assays (compare to celecoxib as control) .
- Cytotoxicity : MTT assay on HEK-293 or RAW 264.7 cells to assess safety margins .
Methodological Note : Use DMSO stocks (<0.1% v/v) to avoid solvent interference .
Advanced: How can contradictory bioactivity data across studies be reconciled?
Answer:
Address contradictions via:
- Dose-response validation : Ensure linearity in IC50 curves (R² > 0.95) .
- Metabolic stability : Test compound degradation in PBS or serum (e.g., t1/2 < 2 hrs suggests instability) .
- Epistatic analysis : Link bioactivity to specific substituents (e.g., 2,5-dichlorophenyl enhances COX-2 affinity) .
Example : A study reporting low antioxidant activity may have used non-optimized DMSO concentrations, masking true efficacy .
Advanced: What computational approaches predict the compound’s reactivity in biological systems?
Answer:
- Molecular docking (AutoDock Vina) : Simulate binding to targets like COX-2 (binding energy < −8 kcal/mol suggests high affinity) .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories .
- ADMET prediction : Use SwissADME to assess permeability (e.g., LogP ~3.5 indicates moderate blood-brain barrier penetration) .
Basic: How should researchers handle stability issues during storage?
Answer:
- Storage conditions : −20°C in amber vials under argon to prevent photodegradation and oxidation .
- Lyophilization : For long-term storage, lyophilize as a citrate salt (≥95% recovery post-reconstitution) .
- Stability monitoring : Quarterly HPLC checks to detect degradation peaks (e.g., hydrolysis of cyano groups) .
Advanced: What methodologies elucidate the compound’s degradation pathways?
Answer:
- Forced degradation studies : Expose to heat (40°C), UV light, and acidic/basic conditions .
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed cyano → carboxylic acid derivatives) .
- Kinetic modeling : Calculate activation energy (Ea) via Arrhenius plots to predict shelf life .
Advanced: How can structure-activity relationships (SAR) guide derivative design?
Answer:
- Electron-withdrawing groups : Replace 2,5-dichlorophenyl with trifluoromethyl to enhance electrophilicity .
- Benzodioxin modifications : Introduce methyl groups at the 3-position to improve metabolic stability .
- Pharmacophore mapping : Overlay active derivatives to identify critical hydrogen-bonding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
